molecular formula C17H16O5 B7782157 (2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid

(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid

Cat. No.: B7782157
M. Wt: 300.30 g/mol
InChI Key: WXSGUOVEIIVWMK-UHFFFAOYSA-N
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Description

(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of multiple methyl groups and a carboxylic acid functional group contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through a series of condensation reactions, often using catalysts such as Lewis acids.

    Introduction of Methyl Groups: Methylation reactions are carried out to introduce the four methyl groups at the 2, 3, 4, and 9 positions. This can be done using methylating agents like methyl iodide in the presence of a base.

    Carboxylation: The final step involves the introduction of the acetic acid moiety. This can be done through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Preliminary studies indicate that this compound may have therapeutic potential. It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
  • (2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetate

Uniqueness

Compared to similar compounds, (2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid stands out due to its specific substitution pattern and functional groups. These features confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-7-5-12-15(16-14(7)8(2)10(4)21-16)9(3)11(6-13(18)19)17(20)22-12/h5H,6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSGUOVEIIVWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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